

Technical Whitepaper: N-(3,4-dimethoxyphenethyl)formamide (CAS 14301-36-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(3,4-dimethoxyphenethyl)formamide

Cat. No.: B143142

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

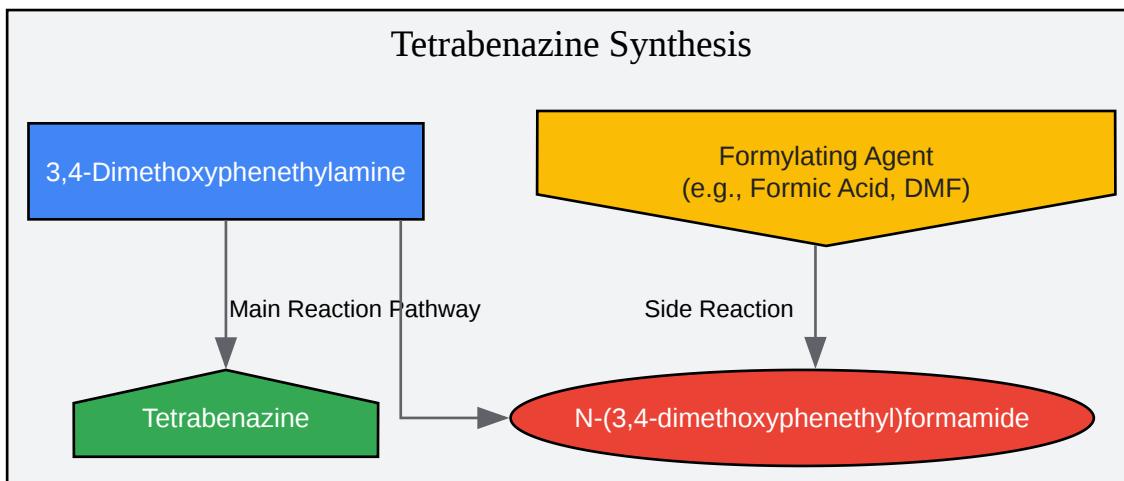
Introduction

N-(3,4-dimethoxyphenethyl)formamide, with the CAS Registry Number 14301-36-1, is a chemical compound of significant interest primarily within the pharmaceutical industry. It is recognized as a process-related impurity in the synthesis of Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders.^{[1][2][3][4]} The presence and quantity of such impurities are critical quality attributes for active pharmaceutical ingredients (APIs), as they can impact the safety and efficacy of the final drug product. Therefore, a thorough understanding of the formation, characterization, and control of **N-(3,4-dimethoxyphenethyl)formamide** is essential for drug development and manufacturing.

This technical guide provides a comprehensive overview of **N-(3,4-dimethoxyphenethyl)formamide**, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its relationship to the synthesis of Tetrabenazine.

Chemical and Physical Properties

N-(3,4-dimethoxyphenethyl)formamide is the N-formylated derivative of 3,4-dimethoxyphenethylamine. Its structure combines a dimethoxy-substituted aromatic ring with an ethylamine backbone, terminated by a formamide group.


Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference(s)
CAS Number	14301-36-1	[2] [5]
Molecular Formula	C ₁₁ H ₁₅ NO ₃	[2] [3]
Molecular Weight	209.24 g/mol	[2] [5]
IUPAC Name	N-[2-(3,4-dimethoxyphenyl)ethyl]formamide	[6]
Synonyms	N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine, [2-(3,4-dimethoxyphenyl)ethyl]formamide	[1] [5]
Melting Point	34-35 °C	[3] [7]
Boiling Point	210-212 °C at 1 Torr	[3] [7]
Density (Predicted)	1.084 ± 0.06 g/cm ³	[3]
Solubility	Slightly soluble in Chloroform and DMSO	[3]

Role as a Pharmaceutical Impurity

The primary context in which **N-(3,4-dimethoxyphenethyl)formamide** is discussed in scientific literature is as a process-related impurity in the synthesis of Tetrabenazine.[\[1\]](#) Its formation can occur from the N-formylation of the starting material or an intermediate, 3,4-dimethoxyphenethylamine. The source of the formyl group can be residual formylating agents or solvents like dimethylformamide (DMF) under certain reaction conditions. Regulatory bodies

require strict control and monitoring of such impurities to ensure the quality and safety of the final drug product.

[Click to download full resolution via product page](#)

Impurity Formation in Tetrabenazine Synthesis.

Experimental Protocols

Synthesis of **N-(3,4-dimethoxyphenethyl)formamide**

The following is a representative protocol for the N-formylation of 3,4-dimethoxyphenethylamine. This method is adapted from established procedures for the formylation of primary amines using formic acid.

Objective: To synthesize **N-(3,4-dimethoxyphenethyl)formamide** from 3,4-dimethoxyphenethylamine.


Materials:

- 3,4-dimethoxyphenethylamine
- 85% Formic acid (aqueous)
- Toluene
- Saturated sodium bicarbonate solution

- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3,4-dimethoxyphenethylamine (1.0 eq) and toluene.
- Add 85% formic acid (1.2 eq) to the mixture.
- Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- The crude **N-(3,4-dimethoxyphenethyl)formamide** can be further purified by column chromatography on silica gel if necessary.

[Click to download full resolution via product page](#)

General Workflow for Synthesis.

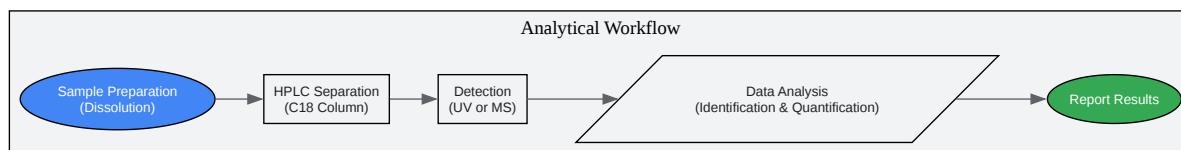
Analytical Characterization

The identification and quantification of **N-(3,4-dimethoxyphenethyl)formamide** as an impurity in Tetrabenazine are typically performed using chromatographic and spectroscopic techniques.

[1]

The following is a representative HPLC method for the analysis of Tetrabenazine and its impurities, which can be adapted for the detection of **N-(3,4-dimethoxyphenethyl)formamide**.

Objective: To detect and quantify **N-(3,4-dimethoxyphenethyl)formamide** in a sample matrix.


Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector or a Mass Spectrometer (MS).
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase A: 0.1% Ammonia in Water.
- Mobile Phase B: Methanol.
- Elution: Isocratic or gradient elution. A representative isocratic method could be Methanol:0.1% Ammonia (48:52 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40 °C.
- Detection: UV at 284 nm or by MS.
- Injection Volume: 10-20 μ L.

Procedure:

- Prepare standard solutions of **N-(3,4-dimethoxyphenethyl)formamide** at known concentrations in a suitable diluent (e.g., mobile phase).
- Prepare the sample for analysis by dissolving it in the diluent.

- Inject the standard and sample solutions into the HPLC system.
- Identify the peak corresponding to **N-(3,4-dimethoxyphenethyl)formamide** in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the amount of the impurity in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

[Click to download full resolution via product page](#)

General Analytical Workflow.

While this compound is available as a reference standard, detailed experimental spectral data are not widely published in the public domain. The expected spectral characteristics based on its structure are as follows:

Table 2: Expected Spectroscopic Features

Technique	Expected Features
¹ H NMR	Signals corresponding to aromatic protons (approx. 6.7-6.9 ppm), methoxy protons (approx. 3.8-3.9 ppm, singlet), methylene protons of the ethyl chain (triplets or multiplets), and the formyl proton (a singlet around 8.0-8.2 ppm). The amide proton would also be present.
¹³ C NMR	Resonances for aromatic carbons (some quaternary, some with attached protons), methoxy carbons (around 55-56 ppm), ethyl chain carbons, and a carbonyl carbon for the formamide group (in the range of 160-165 ppm).
IR Spectroscopy	Characteristic peaks for N-H stretching (around 3300 cm ⁻¹), C-H stretching (aromatic and aliphatic), a strong C=O stretching of the amide (around 1650-1680 cm ⁻¹), and C-O stretching for the methoxy groups.
Mass Spectrometry	A molecular ion peak (M ⁺) at m/z 209. The fragmentation pattern would likely involve the loss of the formyl group, and cleavage of the ethylamine chain, leading to a prominent benzylic cation fragment.

Biological Activity

There is currently no significant information available in the public domain regarding the biological activity, pharmacology, or toxicology of **N-(3,4-dimethoxyphenethyl)formamide**. Its study has been primarily focused on its role as a chemical impurity. As such, no signaling pathways or mechanisms of action have been described for this molecule. For drug development professionals, the focus remains on minimizing its presence in the final API rather than exploring its biological effects.

Conclusion

N-(3,4-dimethoxyphenethyl)formamide is a critical process-related impurity in the synthesis of Tetrabenazine. Its effective identification and quantification are paramount for ensuring the quality, safety, and regulatory compliance of this important pharmaceutical agent. This technical guide has provided an overview of its chemical properties, its origin as an impurity, and detailed protocols for its synthesis and analysis. While specific experimental spectral data is not widely available, the provided information on expected characteristics and analytical methodologies offers a solid foundation for researchers and drug development professionals working with Tetrabenazine and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. veeprho.com [veeprho.com]
- 2. scbt.com [scbt.com]
- 3. N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | 14301-36-1 [chemicalbook.com]
- 4. bocsci.com [bocsci.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | C11H15NO3 | CID 84337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- To cite this document: BenchChem. [Technical Whitepaper: N-(3,4-dimethoxyphenethyl)formamide (CAS 14301-36-1)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b143142#n-3-4-dimethoxyphenethyl-formamide-cas-14301-36-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com